molecular formula C18H21NO3 B495904 N-[4-(2-phenoxyethoxy)phenyl]butanamide

N-[4-(2-phenoxyethoxy)phenyl]butanamide

Cat. No.: B495904
M. Wt: 299.4g/mol
InChI Key: QSTWFPIXCNLZTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2-phenoxyethoxy)phenyl]butanamide is a butanamide derivative characterized by a phenoxyethoxy substituent at the para position of the phenyl ring attached to the butanamide backbone. This article compares these analogs to infer trends in molecular design, physicochemical properties, and functional roles.

Properties

Molecular Formula

C18H21NO3

Molecular Weight

299.4g/mol

IUPAC Name

N-[4-(2-phenoxyethoxy)phenyl]butanamide

InChI

InChI=1S/C18H21NO3/c1-2-6-18(20)19-15-9-11-17(12-10-15)22-14-13-21-16-7-4-3-5-8-16/h3-5,7-12H,2,6,13-14H2,1H3,(H,19,20)

InChI Key

QSTWFPIXCNLZTN-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=C(C=C1)OCCOC2=CC=CC=C2

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)OCCOC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications References
4-(2,4-Dichlorophenoxy)-N-(2-ethylphenyl)butanamide C₁₈H₁₉Cl₂NO₂ 352.26 2,4-Dichlorophenoxy, 2-ethylphenyl Herbicide intermediates, agrochemicals
4-(4-tert-Butylphenoxy)-N-(3-methoxyphenyl)butanamide C₂₁H₂₇NO₃ 353.45 4-tert-Butylphenoxy, 3-methoxyphenyl Polymer additives, surfactants
N-(4-Acetylphenyl)butanamide C₁₂H₁₅NO₂ 205.26 4-Acetylphenyl Pharmaceutical intermediates
2-ethyl-N-(2-methyl-4-nitrophenyl)butanamide C₁₃H₁₇N₂O₃ 255.29 2-Ethyl, 2-methyl-4-nitrophenyl Explosives precursors, dyes
N-(4-Acetylphenyl)-4-(2,4-dichlorophenoxy)-butanamide C₁₉H₁₇Cl₂NO₃ 366.24 4-Acetylphenyl, 2,4-dichlorophenoxy Antifungal agents, bioactive molecules
4-(4-ethylphenoxy)-N-(4-morpholin-4-ylphenyl)butanamide C₂₂H₂₈N₂O₃ 376.47 4-Ethylphenoxy, 4-morpholinophenyl CNS drug candidates, receptor modulators
N-(4-methoxyphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]butanamide (4-Methoxybutyrylfentanyl) C₂₅H₃₁N₂O₂ 397.53 4-Methoxyphenyl, 1-(2-phenylethyl)piperidinyl Synthetic opioids (analgesic)

Discussion of Structural Variations and Properties

Substituent Effects on Physicochemical Properties

  • Halogenated Groups (Cl): Compounds with dichlorophenoxy substituents (e.g., ) exhibit increased molecular weight and lipophilicity, enhancing membrane permeability and bioactivity in agrochemicals .
  • Electron-Withdrawing Groups (NO₂): The nitro group in increases polarity, favoring applications in dyes and explosives precursors.
  • Heterocyclic Moieties (Morpholine) : The morpholine ring in enhances solubility and bioavailability, making it suitable for CNS-targeted drugs.

Functional Roles

  • Bioadhesives: N-(2-aminoethyl)-4-(4-(hydroxymethyl)-2-methoxy-5-nitrosophenoxy)butanamide (NB) in demonstrates crosslinking capabilities in methacrylated gelatin (GelMA) hydrogels.
  • Opioid Analogs : The 4-Methoxybutyrylfentanyl in highlights the role of arylpiperidine modifications in opioid receptor binding.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.